The synthesis of N-Nitroso Desloratadine-d4 typically involves the reaction of desloratadine with nitrous acid or sodium nitrite under acidic conditions. The process generally requires careful control of temperature and pH to ensure the stability of the nitrosamine produced.
The molecular structure of N-Nitroso Desloratadine-d4 can be described using its IUPAC name: 8-chloro-11-(1-nitrosopiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.
The presence of deuterium isotopes in the structure allows for enhanced detection sensitivity in analytical methods .
N-Nitroso Desloratadine-d4 can participate in various chemical reactions typical of nitrosamines:
The mechanism by which N-Nitroso Desloratadine-d4 functions primarily relates to its role as an internal standard in analytical chemistry rather than exhibiting pharmacological effects itself.
In studies involving drug metabolism and pharmacokinetics:
N-Nitroso Desloratadine-d4 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.85 g/mol |
HPLC Purity | >95% |
Storage Temperature | -20°C |
Shipping Temperature | Room Temperature |
These properties are crucial for its handling and application in laboratory settings .
N-Nitroso Desloratadine-d4 finds application primarily in:
This compound's role as a reference standard is vital for ensuring accuracy in analytical results related to drug safety assessments and regulatory compliance.
N-Nitroso Desloratadine-d4 (CAS No. 2733579-31-0) is a deuterated isotopologue of the nitrosamine impurity N-Nitroso Desloratadine. Its systematic IUPAC name is 8-Chloro-11-(1-nitrosopiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine [1] [3] [9]. The molecular formula is C19H14D4ClN3O, with a molecular weight of 343.85 g/mol [1] [3]. The structure features four deuterium atoms at the 2,2,6,6 positions of the piperidine ring, adjacent to the N-nitroso functional group (–N–N=O) [7] [9]. This configuration maintains the core pharmacophore of desloratadine while enabling precise analytical differentiation from non-deuterated analogs.
Table 1: Chemical Identifiers of N-Nitroso Desloratadine-d4
Identifier Type | Value |
---|---|
CAS Number | 2733579-31-0 |
Molecular Formula | C19H14D4ClN3O |
Molecular Weight | 343.85 g/mol |
IUPAC Name | 8-Chloro-11-(1-nitrosopiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
SMILES | O=NN(C([2H])([2H])C/1)C([2H])([2H])CC1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Synonyms | N-Nitroso Loratadine-d4; Deuterated Desloratadine Nitrosamine |
Deuterium labeling serves as a cornerstone in modern trace analysis, particularly for quantifying genotoxic impurities like nitrosamines. N-Nitroso Desloratadine-d4 functions as an internal standard in mass spectrometry-based assays (GC-MS or LC-MS), where its near-identical chemical behavior to non-deuterated N-Nitroso Desloratadine ensures accurate calibration [2] [3] [7]. The deuterium atoms induce a +4 Da mass shift, enabling unambiguous differentiation from the target analyte in chromatographic separations while mitigating matrix interference and ion suppression effects [7] [9]. This isotopic fidelity allows laboratories to:
Table 2: Analytical Applications of Deuterated Nitrosamine Standards
Application | Role of N-Nitroso Desloratadine-d4 | Regulatory Relevance |
---|---|---|
Method Development | Optimizes extraction efficiency and chromatographic parameters | ICH Q14 |
Method Validation (AMV) | Quantifies accuracy, precision, and robustness | ICH Q2(R1) |
Quality Control (QC) Testing | Monitors batch-to-batch impurity levels | FDA GMP, EU Annex 11 |
Regulatory Submissions | Supports ANDA/NDA filings with isotope dilution data | 21 CFR 314.50(d)(1) |
The detection of nitrosamines in pharmaceuticals traces back to the 2018 recall of angiotensin II receptor blockers (ARBs) due to N-Nitrosodimethylamine (NDMA) contamination. This catalyzed global regulatory actions targeting nitrosamine risk assessments for all marketed drugs [4]. N-Nitroso Desloratadine emerged as a process-related impurity in desloratadine (a non-sedating antihistamine), formed via nitrosation of the piperidine secondary amine during synthesis or storage [6] [9]. Unlike desloratadine itself—which shows no mutagenicity—N-Nitroso Desloratadine is a confirmed mutagen via Ames testing with hamster S9 activation [4]. Regulatory agencies classify it as a "cohort of concern" nitrosamine, requiring strict control at trace levels.
The acceptable intake (AI) limit for N-Nitroso Desloratadine was initially debated using surrogate data from N-nitroso-piperidine (TD50 = 0.974 mg/kg/day; AI = 974 ng/day). In 2024, the European Medicines Agency (EMA) established a specific AI of 400 ng/day based on structural analogs like N-nitroso-4-piperidinone [4]. This aligns with QSAR predictions categorizing it as a Class 3 nitrosamine (lower potency than NDMA but higher than non-nitrosamines). Consequently, N-Nitroso Desloratadine-d4 became indispensable for enforcing this limit, with pharmacopeial standards now under development [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3